molecular formula C29H30Cl3F3N6O B599153 Ponatinib tris-hydrochloride CAS No. 1232836-25-7

Ponatinib tris-hydrochloride

Cat. No.: B599153
CAS No.: 1232836-25-7
M. Wt: 641.945
InChI Key: OCRKNUMEQCMRPU-UHFFFAOYSA-N
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Description

Ponatinib tris-hydrochloride is a complex organic compound that belongs to the class of imidazopyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound’s unique structure, which includes an imidazopyridazine core, a piperazine moiety, and a trifluoromethyl group, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ponatinib tris-hydrochloride typically involves multiple steps, including the formation of the imidazopyridazine core, the introduction of the ethynyl group, and the coupling of the piperazine and trifluoromethylphenyl groups. Common synthetic routes may include:

    Formation of the Imidazopyridazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethynyl Group: This can be achieved through Sonogashira coupling reactions using palladium catalysts.

    Coupling of the Piperazine and Trifluoromethylphenyl Groups: This step may involve nucleophilic substitution reactions or amide bond formation using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions may target the imidazopyridazine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The trifluoromethyl group may participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce dihydro derivatives.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable tool in synthetic organic chemistry, particularly in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology

In biological research, the compound may be used as a probe to study various biological processes, including enzyme inhibition, receptor binding, and signal transduction pathways.

Medicine

The compound’s potential therapeutic applications may include its use as a lead compound in drug discovery programs targeting diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ponatinib tris-hydrochloride likely involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, blockade of receptor signaling, or modulation of ion channel function.

Comparison with Similar Compounds

Similar Compounds

  • **3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide
  • **3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide;dihydrochloride

Uniqueness

The compound’s uniqueness lies in its combination of an imidazopyridazine core, an ethynyl group, a piperazine moiety, and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable tool in various scientific research applications.

Biological Activity

Ponatinib tris-hydrochloride is a potent third-generation tyrosine kinase inhibitor (TKI) primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its unique ability to inhibit the BCR-ABL fusion protein, including the T315I mutation that confers resistance to other TKIs, makes it a critical therapeutic agent. This article explores the biological activity of ponatinib, focusing on its mechanisms of action, efficacy in clinical settings, and associated adverse effects.

Ponatinib exerts its effects by inhibiting multiple tyrosine kinases involved in various signaling pathways:

  • BCR-ABL Inhibition : Ponatinib effectively inhibits both native and mutant forms of BCR-ABL, including the T315I mutation, at clinically relevant concentrations (IC50 values between 0.3 to 20 nmol/L) .
  • Inhibition of Other Kinases : In addition to BCR-ABL, ponatinib targets FLT3, PDGFRα, FGFR1, VEGFR2, and others . This broad-spectrum activity contributes to its effectiveness against different hematological malignancies.
  • Signaling Pathways : Ponatinib disrupts several key signaling pathways such as PI3K/AKT/mTOR and JAK/STAT3. In neuroblastoma cell lines, ponatinib treatment led to significant inhibition of p-S6 and p-STAT3 phosphorylation, promoting apoptosis .

Efficacy in Clinical Trials

Clinical studies have demonstrated ponatinib's efficacy in treating patients with resistant CML and Ph+ ALL:

  • PACE Trial : The Ponatinib Philadelphia chromosome–positive acute lymphoblastic leukemia (Ph+ ALL) and CML Evaluation (PACE) trial showed that ponatinib at a dose of 45 mg/day resulted in deep and durable responses in patients previously treated with second-generation TKIs or those with T315I mutations .
  • OPTIC Trial : This trial evaluated lower doses (30 mg/day reduced to 15 mg/day upon achieving ≤1% BCR-ABL) and found similar efficacy outcomes, highlighting ponatinib's flexibility in dosing based on patient response .

Table 1: Summary of Clinical Trial Outcomes

Trial NamePatient PopulationInitial DoseMajor Molecular Response RateComplete Cytogenetic Response RateOverall Survival Rate
PACECML & Ph+ ALL45 mg/day67.2%80.0%98.5% (CML), 68.6% (Ph+ ALL)
OPTICCML30 mg/dayNot specifiedNot specifiedNot specified

Adverse Effects

Despite its therapeutic benefits, ponatinib is associated with significant vascular adverse events (VAEs):

  • Cardiotoxicity : Studies indicate an increased incidence of cardiotoxicity among patients treated with ponatinib. Mechanistic investigations revealed that ponatinib activates Notch signaling pathways leading to endothelial cell apoptosis and dysfunction .
  • Hypertension : The inhibition of VEGFR2 by ponatinib has been implicated in systemic hypertension observed in treated patients . A study reported arterial occlusive events in approximately 6.49% of patients treated with ponatinib .

Case Studies

Recent case studies further illustrate the clinical impact of ponatinib:

  • Case Study in CML Patients : A cohort analysis involving 724 patients highlighted the effectiveness of ponatinib in achieving major molecular responses while also emphasizing the need for monitoring cardiovascular health due to associated risks .
  • Combination Therapy : Research has shown that combining ponatinib with other agents like triciribine enhances its cytotoxic effects on ALT-positive cancer cells, suggesting potential avenues for repurposing this agent in different cancer contexts .

Properties

IUPAC Name

3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27F3N6O.3ClH/c1-20-5-6-22(16-21(20)8-10-25-18-33-27-4-3-11-34-38(25)27)28(39)35-24-9-7-23(26(17-24)29(30,31)32)19-37-14-12-36(2)13-15-37;;;/h3-7,9,11,16-18H,12-15,19H2,1-2H3,(H,35,39);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRKNUMEQCMRPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30Cl3F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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